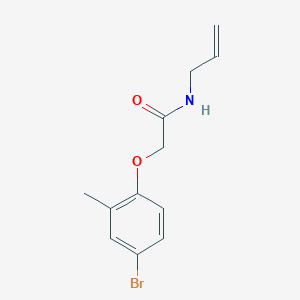![molecular formula C23H24N2O5S B320003 2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320003.png)
2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a sulfonyl group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with 4-[(4-methoxyanilino)sulfonyl]aniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and sulfonyl groups can interact with enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide
- N-(2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-16-4-13-22(17(2)14-16)30-15-23(26)24-18-7-11-21(12-8-18)31(27,28)25-19-5-9-20(29-3)10-6-19/h4-14,25H,15H2,1-3H3,(H,24,26) |
InChI Key |
FWYRZHGSTYFUBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{4-[(diallylamino)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B319920.png)

![2-(4-bromo-2-methylphenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319922.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B319923.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B319924.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319927.png)
![N-[4-(tert-butylsulfamoyl)phenyl]butanamide](/img/structure/B319929.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B319931.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B319933.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-iodo-4-methoxybenzamide](/img/structure/B319934.png)
![4-[(anilinocarbonyl)amino]-N-(tert-butyl)benzenesulfonamide](/img/structure/B319935.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B319936.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B319941.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B319942.png)
